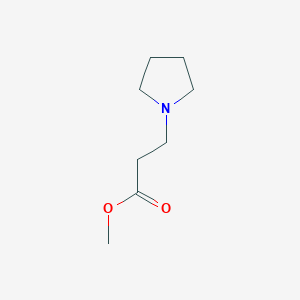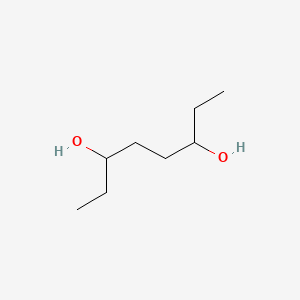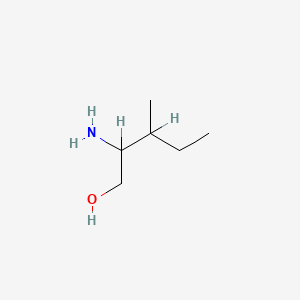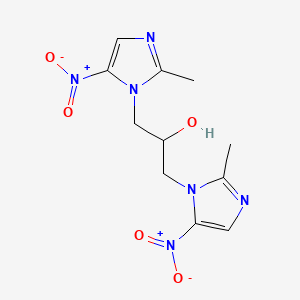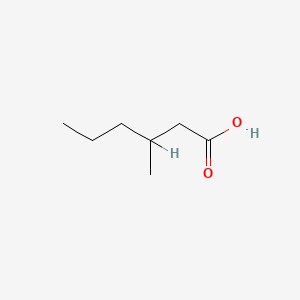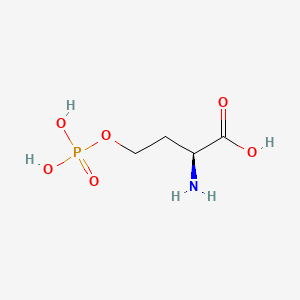
1-Cyclohexyl-5-ethylbarbituric acid
Overview
Description
1-Cyclohexyl-5-ethylbarbituric acid is a barbiturate derivative. It has a molecular weight of 238.29 . The compound appears as an off-white to yellow crystalline powder .
Molecular Structure Analysis
The IUPAC name for this compound is 1-cyclohexyl-5-ethyl-2,4,6 (1H,3H,5H)-pyrimidinetrione . The InChI code is 1S/C12H18N2O3/c1-2-9-10 (15)13-12 (17)14 (11 (9)16)8-6-4-3-5-7-8/h8-9H,2-7H2,1H3, (H,13,15,17) .Physical And Chemical Properties Analysis
This compound is an off-white to yellow crystalline powder . It has a molecular weight of 238.29 . .Scientific Research Applications
Synthesis and Chemical Modification
Synthesis of Barbituric Acid Derivatives : Research has demonstrated the synthesis of derivatives of barbituric acids, including cyclohexylmethylbarbiturates, from benzaldehydes. This method, using palladium-catalyzed reductive cyclohexylmethylation, offers an efficient route for producing valuable pharmaceutical intermediates (Neumann, Jursic, & Martin, 2002).
Novel Pyrimidine Derivatives Synthesis : Researchers developed novel furo[2,3-d]pyrimidine derivatives, synthesizing them from ethylene ether-based N,N-dimethybenzylidenebarbituric acid and alkyl isocyanide. These compounds showed promising antibacterial activity, illustrating the potential of barbituric acid derivatives in antimicrobial applications (Sheikhhosseini, 2016).
Chemical Modification of Plant Alkaloids : Research has explored the aminomethylation of barbituric acid derivatives by cytisine, leading to the production of novel compounds. These modifications showcase the versatility of barbituric acid derivatives in creating diverse chemical entities (Krasnov, Kartsev, & Gorovoi, 2000).
Creation of Organic Sensors : Barbituric acid derivatives, including 1-cyclohexyl-5-ethylbarbituric acid, are important in synthesizing polyheterocyclic, natural, and medicinal compounds and can be used to develop organic sensors. This underscores their relevance in diverse scientific applications, from drug development to analytical chemistry (Ziarani et al., 2021).
Pharmaceutical Research
Biological Activity Assessment : In the pharmaceutical sector, barbituric acid derivatives have been synthesized and assessed for their biological activity. Some compounds have shown significant anti-diabetic and cytotoxic inhibition activities, highlighting their potential therapeutic applications (Elsharif, 2019).
Synthesis of Metal Complexes for Biomedical Applications : Barbituric acid derivatives have been used to synthesize complexes with metals like Os(VIII), Ru(III), and V(III). These compounds exhibited anticancer, antimicrobial, and antioxidant activities, suggesting their potential in developing new treatments for various diseases (Masoud, Sweyllam, & Ahmed, 2020).
Mechanism of Action
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
As a potential cns depressant, it might induce sedation, hypnosis, and potentially anesthesia.
Properties
IUPAC Name |
1-cyclohexyl-5-ethyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-2-9-10(15)13-12(17)14(11(9)16)8-6-4-3-5-7-8/h8-9H,2-7H2,1H3,(H,13,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCUCVYMWMWXAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC(=O)N(C1=O)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801003700 | |
| Record name | 3-Cyclohexyl-5-ethyl-6-hydroxypyrimidine-2,4(3H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801003700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
837-32-1 | |
| Record name | 1-Cyclohexyl-5-ethylbarbituric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=837-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Barbituric acid, 1-cyclohexyl-5-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000837321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Cyclohexyl-5-ethyl-6-hydroxypyrimidine-2,4(3H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801003700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclohexyl-5-ethylbarbituric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.503 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





